molecular formula C11H12N4O2 B2373857 N-(2-aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide CAS No. 924871-64-7

N-(2-aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide

Cat. No. B2373857
CAS RN: 924871-64-7
M. Wt: 232.243
InChI Key: PKAYRHDUEVZYKN-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide, also known as APO, is a chemical compound that has been extensively studied for its potential applications in scientific research. APO is a heterocyclic compound that contains an oxadiazole ring, which has been found to exhibit a range of interesting biological activities.

Scientific Research Applications

  • Crystal Structure Analysis :

    • The crystal and molecular structure of a related compound, 5-phenyl-1,2,4-oxadiazole-3-carboxamide, was determined using single-crystal X-ray analysis. This compound is an intermediate in a specific chemical reaction, and its analysis helped establish the structural formula of the final product of the reaction, 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid (Viterbo, Calvino, & Serafino, 1980).
  • Synthetic Methodologies :

    • A novel synthesis method for 1,2,4-oxadiazole-3-carboxamide was developed through an acid-promoted reaction, providing a more convenient approach for synthesizing compounds containing this moiety. The process was efficient and reduced the amount of acid used (Du et al., 2021).
  • Photoinduced Molecular Rearrangements :

    • The photochemistry of 1,2,4-oxadiazoles has been explored, showing that irradiation of certain 1,2,4-oxadiazoles can lead to the formation of other chemical structures like 1,2,4-triazoles and thiadiazoles. This highlights the potential for photochemical processes in manipulating these compounds for various applications (Buscemi, Vivona, & Caronna, 1996; Vivona et al., 1997).
  • Enzyme Kinetics and Inhibitor Synthesis :

    • Research on N-β-D-glucopyranosyl aryl-substituted oxadiazolecarboxamides revealed their application as inhibitors of glycogen phosphorylase, a key enzyme in glucose metabolism. This suggests potential therapeutic applications in managing disorders related to glucose metabolism (Polyak et al., 2013).
  • Antiviral Activity :

    • The synthesis and evaluation of antiviral activity of certain 1,2,4-oxadiazole derivatives have been conducted. Though specific derivatives did not show significant activity against certain viruses, this research contributes to the understanding of these compounds in antiviral applications (Pratap & Yarovenko, 2000).
  • Cytotoxic Metal Complexes :

    • Studies on 1,2,4-oxadiazole ligands and their related N-heterocyclic carbene complexes have shown significant antitumor activity. This research is crucial for developing new anticancer drugs (Maftei, 2018).

properties

IUPAC Name

N-(2-aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c12-6-7-13-10(16)11-14-9(15-17-11)8-4-2-1-3-5-8/h1-5H,6-7,12H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAYRHDUEVZYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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